Ranatuerin-2CHb
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLMDTIKGVAKNVAASLLEKLKCKVTGC |
Origin of Product |
United States |
Biological Activities and Spectrum of Action of Ranatuerin 2chb and Ranatuerin 2 Peptides
Broad-Spectrum Antimicrobial Potency
Peptides belonging to the ranatuerin-2 (B1576050) family exhibit potent antimicrobial activity against a wide range of bacteria. google.commdpi.com Research has consistently shown their efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents. mdpi.comgoogle.com
Ranatuerin-2 peptides have demonstrated significant inhibitory action against Gram-positive bacteria, including the notoriously resilient Staphylococcus aureus and its antibiotic-resistant variant, MRSA. nih.govmdpi.commdpi.com For instance, the peptide Ranatuerin-2Pb is effective against both S. aureus and MRSA. mdpi.com Furthermore, research into designed analogues of Ranatuerin-2-AW from the Wuyi torrent frog has shown that modifications to enhance cationicity and hydrophobicity can lead to remarkable optimization of activity against these Gram-positive strains. mdpi.comnih.gov One such analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly improved antibacterial activity against S. aureus and MRSA. mdpi.comnih.gov
The antimicrobial spectrum of the ranatuerin-2 family extends to Gram-negative bacteria, with Escherichia coli being a commonly tested and susceptible strain. google.commdpi.com Studies on Ranatuerin-2Pb and its analogues confirmed activity against E. coli. nih.govmdpi.com Similarly, the native peptide Ranatuerin-2-AW and its modified versions have also shown moderate to potent efficacy against E. coli. mdpi.comnih.gov
| Peptide | Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| Ranatuerin-2Pb | Staphylococcus aureus | 16 | mdpi.com |
| Ranatuerin-2Pb | MRSA | 32 | mdpi.com |
| Ranatuerin-2Pb | Escherichia coli | 16 | mdpi.com |
| Ranatuerin-2-AW (R2AW) | Staphylococcus aureus | 32 | mdpi.comnih.gov |
| Ranatuerin-2-AW (R2AW) | Escherichia coli | 32 | mdpi.comnih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Staphylococcus aureus | 2 | mdpi.comnih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | MRSA | 4 | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Escherichia coli | 8 | mdpi.comnih.gov |
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA))
Antifungal Efficacy
In addition to their antibacterial properties, ranatuerin-2 peptides possess notable antifungal capabilities. google.comnih.gov This dual action enhances their potential as comprehensive anti-infective agents.
Several studies have confirmed that peptides from the ranatuerin-2 family can inhibit the growth of the opportunistic yeast, Candida albicans. nih.govgoogle.commdpi.com Ranatuerin-2Pb, for example, exhibits strong antimicrobial activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 8 µM. mdpi.com This demonstrates that the peptide's mechanism of action is also effective against eukaryotic pathogens.
A critical aspect of the biological role of ranatuerin-2 peptides is their activity against the chytrid fungus Batrachochytrium dendrobatidis (Bd), a pathogen linked to global amphibian population declines. nih.govnih.govvumc.org Since Bd infects the skin of amphibians, the antimicrobial peptides secreted by the host are a crucial first line of defense. nih.govnih.gov Research has shown that peptides from the ranatuerin-2 family effectively inhibit the growth of Bd. nih.govnih.gov Studies on the Tarahumara frog (Rana tarahumarae) identified Ranatuerin-2TRa as one of the abundant peptides in its skin secretions, which was active against B. dendrobatidis zoospores. nih.gov Similarly, peptides from the mountain yellow-legged frog (Rana muscosa) and other ranid frogs also strongly inhibit chytrid growth. nih.govvumc.org It has been observed that infectious zoospores are often inhibited at significantly lower peptide concentrations than mature fungal cells. nih.gov
| Peptide | Fungus | Activity / MIC | Reference |
|---|---|---|---|
| Ranatuerin-2 Family Peptides | Batrachochytrium dendrobatidis (Mature Cells) | Inhibits growth at >25 µM | nih.gov |
| Ranatuerin-2 Family Peptides | Batrachochytrium dendrobatidis (Zoospores) | Inhibits growth at concentrations as low as 2 µM | nih.gov |
| Ranatuerin-2TRa | Batrachochytrium dendrobatidis (Zoospores) | 12.5 µM | nih.gov |
Inhibition of Candida albicans Growth
Anti-Biofilm Properties
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and often exhibit high resistance to conventional antibiotics. A significant feature of some ranatuerin-2 peptides is their ability to both prevent the formation of and eradicate established biofilms. mdpi.comnih.gov Research on Ranatuerin-2Pb and its analogue, RPb, revealed that they possess inhibitory and eradication capabilities against biofilms of S. aureus, E. coli, and C. albicans. mdpi.com Another study showed that while the natural peptide Ranatuerin-2-AW had limited anti-biofilm activity, a modified analogue demonstrated enhanced properties against S. aureus and E. coli biofilms. nih.gov This anti-biofilm action represents a crucial advantage for their potential therapeutic development.
| Peptide | Microorganism | Minimum Biofilm Inhibitory Concentration (MBIC) (µM) | Minimal Biofilm Eradication Concentration (MBEC) (µM) | Reference |
|---|---|---|---|---|
| Ranatuerin-2Pb | Staphylococcus aureus | 32 | 64 | mdpi.com |
| Ranatuerin-2Pb | Escherichia coli | 32 | 64 | mdpi.com |
| Ranatuerin-2Pb | Candida albicans | 16 | 64 | mdpi.com |
| RPb (analogue of Ranatuerin-2Pb) | Staphylococcus aureus | 64 | 128 | mdpi.com |
| RPb (analogue of Ranatuerin-2Pb) | Escherichia coli | 64 | 128 | mdpi.com |
| RPb (analogue of Ranatuerin-2Pb) | Candida albicans | 64 | 128 | mdpi.com |
Inhibition and Eradication of Bacterial Biofilms (e.g., Staphylococcus aureus Biofilm)
Bacterial biofilms are structured communities of bacteria, encased in a self-produced matrix, which are notoriously difficult to eradicate and can lead to persistent infections. The ability of antimicrobial peptides to inhibit the formation of and eradicate established biofilms is a key area of research.
While other peptides in the ranatuerin family, such as Ranatuerin-2Pb, have demonstrated the ability to both inhibit the formation of and eradicate existing Staphylococcus aureus biofilms, specific data regarding the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for Ranatuerin-2CHb against Staphylococcus aureus are not available in the reviewed scientific literature. mdpi.comresearchgate.net
Table 1: Research Findings on Biofilm Inhibition and Eradication by Ranatuerin Peptides This table is based on data for related ranatuerin peptides, as specific data for this compound is not available.
| Peptide | Organism | MBIC (µM) | MBEC (µM) | Source |
|---|---|---|---|---|
| Ranatuerin-2Pb | Staphylococcus aureus | Data not specified | Data not specified | mdpi.com |
Antiproliferative Activity against Neoplastic Cells
The potential of antimicrobial peptides to act as anticancer agents is an expanding field of study. These peptides can selectively target and disrupt the membranes of cancer cells, leading to cell death.
Inhibition of Tumor Cell Proliferation (e.g., Prostate Cancer Cell Lines)
Prostate cancer is a significant health concern, and novel therapeutic agents are continuously being sought. Some ranatuerin peptides have been investigated for their ability to inhibit the growth of various cancer cell lines.
Research on other members of the ranatuerin family, such as Ranatuerin-2PLx, has shown inhibitory effects on the proliferation of prostate cancer cell lines like PC-3. nih.govnih.gov However, specific studies detailing the antiproliferative activity and the half-maximal inhibitory concentration (IC50) of this compound against prostate cancer cell lines have not been identified in the available scientific literature.
Table 2: Research Findings on Antiproliferative Activity of Ranatuerin Peptides against Prostate Cancer Cell Lines This table is based on data for related ranatuerin peptides, as specific data for this compound is not available.
| Peptide | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Ranatuerin-2PLx | PC-3 | Potent effect observed | nih.govnih.gov |
Structural Characteristics and Structure Activity Relationships of Ranatuerin 2chb and Analogues
Primary Sequence Divergence and Conservation Patterns within the Ranatuerin-2 (B1576050) Family
The ranatuerin-2 family of peptides exhibits significant diversity in its primary amino acid sequences. nih.govnih.gov While they share a common ancestral origin, the sequences have undergone numerous variations, including amino acid substitutions and deletions. nih.govmdpi.com This poor conservation of the primary structure is a hallmark of the family. nih.govmdpi.com Despite this divergence, certain key features are conserved, which are critical for their classification and function.
Ranatuerin-2CHb, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), has the reported primary sequence of GLMDTIKGVAKNVAASLLEKLKCKVTGC. novoprolabs.comcpu-bioinfor.org A comparison with other members of the ranatuerin-2 family highlights the patterns of divergence and conservation.
| Peptide Name | Source Organism | Primary Amino Acid Sequence | UniProt Accession |
|---|---|---|---|
| This compound | Lithobates chiricahuensis | GLMDTIKGVAKNVAASLLEKLKCKVTGC | - |
| Ranatuerin-2P-RA | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC | - |
| Ranatuerin-2PLx | Lithobates megapoda | GLMDTIKGVAKNVAASLLEKLKCKVTGC | - |
| Ranatuerin-2Vb | Odorrana versabilis | GIMDTVKGVAKTVAASLLDKLKCKITGC | - |
| Ranatuerin-2CBa | Aquarana catesbeiana | GLFLDTLKGAAKDVAGKLLEGLKCKITGCKP | K4Q399 uniprot.org |
| Ranatuerin-2Lb | Rana luteiventris | GLLDSVKGVAKGVAGSLIKGAKCLGKAQC | P82829 uniprot.org |
Table 1: Comparison of primary amino acid sequences of selected ranatuerin-2 family peptides. The conserved cysteine residues forming the Rana box are highlighted in bold. Data compiled from various sources. nih.govnovoprolabs.comuniprot.orguniprot.org
Role of the C-Terminal Cyclic "Rana Box" Domain
A distinguishing structural feature of the ranatuerin-2 family, as well as other amphibian peptide families like brevinins and esculentins, is the C-terminal cyclic domain known as the "Rana box". nih.govmdpi.com This loop structure is formed by an intramolecular disulfide bond between two cysteine residues, enclosing a sequence of typically four or five amino acids. mdpi.comgoogle.com This cyclic moiety can be a hexapeptide or a heptapeptide (B1575542). nih.gov The disulfide bond is thought to provide a conformational constraint on the peptide's C-terminal region. nih.gov
The functional significance of the Rana box appears to be peptide-specific and is a subject of ongoing research. For some peptides in the ranatuerin family, this domain is crucial for their biological effects. In the case of ranatuerin-2PLx, the C-terminal Rana box was found to be important for maintaining both its antimicrobial and antiproliferative activities. nih.gov A synthetic analogue of Ranatuerin-2PLx lacking this cyclic domain showed a marked reduction in these biological potencies. nih.gov
Conversely, studies on other ranatuerin-2 peptides have shown that the Rana box can be dispensable for certain functions. For the peptide ranatuerin-2-AW (R2AW), a truncated analogue lacking the Rana box, as well as a linear version where the cysteines were replaced with serines, both retained antibacterial activity similar to the native peptide. mdpi.com This suggests that for R2AW, the Rana box is not essential for its antibacterial action. mdpi.com This variability is not unique to ranatuerins; the removal of the Rana box can diminish the activity of brevinin-1 (B586460) peptides but has little to no impact on the function of esculentin-1. nih.govmdpi.com
| Peptide Family | Effect of Rana Box Removal | Primary Activity Affected |
|---|---|---|
| Ranatuerin-2PLx | Reduced Activity | Antimicrobial & Antiproliferative nih.gov |
| Ranatuerin-2-AW | No Significant Change | Antimicrobial mdpi.com |
| Brevinin-1 | Reduced Activity | Antimicrobial mdpi.com |
| Esculentin-1 | Little to No Effect | Antimicrobial nih.govmdpi.com |
Table 2: Varied influence of the C-terminal Rana box on the biological activity of different antimicrobial peptide families.
Influence of Rana Box on Antibacterial and Antiproliferative Activities
Secondary Structure Propensity and Amphipathicity
Ranatuerin-2 peptides are generally cationic and possess hydrophobic residues, characteristics that predispose them to adopt an amphipathic alpha-helical conformation, particularly upon interacting with bacterial membranes. nih.govmdpi.com This amphipathicity, the spatial separation of hydrophobic and hydrophilic residues on opposite faces of the helix, is critical for their membrane-disrupting mechanism of action. vulcanchem.com Helical wheel projections of ranatuerin-2 peptides clearly illustrate this segregation, with a distinct hydrophobic face and a polar, cationic face. nih.govmdpi.com
In aqueous environments such as phosphate-buffered saline, ranatuerin-2 peptides typically exhibit a random coil structure with little to no defined secondary structure. nih.gov However, in the presence of membrane-mimetic environments, such as solutions containing trifluoroethanol (TFE) or membrane-mimicking liposomes, they undergo a significant conformational change. nih.govmdpi.com Circular dichroism (CD) spectroscopy studies consistently show that peptides like ranatuerin-2Pb readily fold into alpha-helical structures in these environments. nih.govresearchgate.net This induced helicity is a common feature of many membrane-active AMPs and is believed to be a prerequisite for their insertion into and disruption of the microbial cell membrane. frontiersin.org
A direct correlation often exists between the degree of alpha-helicity a peptide can adopt and its biological potency. nih.gov Studies involving analogues of ranatuerin-2Pb have demonstrated this relationship. An analogue (RPb) that retained a high proportion of alpha-helical content also maintained broad-spectrum antimicrobial activity. nih.gov In contrast, another analogue (RPa) with a lower helical content lost its inhibitory activity against several tested microorganisms. nih.gov The estimated alpha-helical content of the active peptides (Ranatuerin-2Pb and RPb) was found to be significantly higher than that of the less active peptide (RPa). nih.govresearchgate.net This suggests that a stable and well-defined alpha-helical structure is a key determinant for the potent antimicrobial action of ranatuerin-2 family peptides. mdpi.com
Formation of Alpha-Helical Structures in Membrane-Mimetic Environments
Impact of Amino Acid Substitutions and Modifications on Bioactivity
The bioactivity of antimicrobial peptides like this compound is highly dependent on their amino acid composition and three-dimensional structure. Modifications to the peptide sequence, through amino acid substitutions or truncations, can have a profound impact on its antimicrobial potency, spectrum of activity, and selectivity towards microbial versus host cells. Research on ranatuerin-2 family peptides has demonstrated that targeted modifications can lead to analogues with significantly enhanced biological properties. mdpi.comnih.gov
Enhancement of Activity through Targeted Residue Modifications
Cationicity and Hydrophobicity: The net positive charge of antimicrobial peptides is a critical factor in their initial interaction with the negatively charged components of microbial cell walls. Increasing the cationicity, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, can enhance this electrostatic attraction and, consequently, the peptide's antimicrobial efficacy. mdpi.comfrontiersin.org
Similarly, the hydrophobicity of the peptide influences its ability to insert into and disrupt the lipid bilayer of the cell membrane. frontiersin.org However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased toxicity towards host cells.
Studies on the ranatuerin-2 peptide, Ranatuerin-2AW, have shown that substituting an acidic residue with lysine and introducing a leucine (B10760876) residue to increase hydrophobicity in a truncated analogue resulted in a variant with significantly optimized antibacterial and anticancer activities. mdpi.comvulcanchem.com For instance, the analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 exhibited markedly improved bioactivity. mdpi.comvulcanchem.com
Role of the "Rana Box": The C-terminal cyclic "Rana box" is a common feature in many ranatuerin peptides. However, its indispensability for antimicrobial activity is a subject of ongoing research. Studies on Ranatuerin-2AW have indicated that the disulfide bridge and the cyclic domain may not be essential for its antibacterial properties. mdpi.comvulcanchem.com In some cases, removal of the "Rana box" and amidation of the C-terminus can maintain or even enhance antimicrobial activity while potentially reducing hemolytic effects. nih.gov
The following table summarizes the impact of various modifications on the bioactivity of ranatuerin-2 analogues, providing insights into potential strategies for enhancing the therapeutic potential of this compound.
| Peptide/Analogue | Modification from Parent Peptide | Key Bioactivity Changes | Reference |
| Ranatuerin-2Pb | - | Broad-spectrum antimicrobial activity. | nih.gov |
| RPa (analogue of -2Pb) | Truncated (removed C-terminal residues) | Lost activity against several microbial strains. | nih.gov |
| RPb (analogue of -2Pb) | Truncated and C-terminally amidated | Retained and, in some cases, broadened antimicrobial spectrum. | nih.gov |
| [Ser23,29]R2AW (analogue of -2AW) | Cysteine to Serine substitution (linearized) | Similar antibacterial activity to the parent peptide, suggesting the disulfide bridge is not essential for this activity. | mdpi.comvulcanchem.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 (analogue of -2AW) | Truncated, increased cationicity and hydrophobicity | Significantly optimized antibacterial and anticancer activities. | mdpi.comvulcanchem.comnih.gov |
These findings underscore the potential for enhancing the bioactivity of this compound through targeted amino acid substitutions and modifications. By carefully designing analogues with optimized charge, hydrophobicity, and structural features, it is conceivable to develop novel therapeutic agents with improved potency and selectivity.
Mechanisms of Action of Ranatuerin 2 Peptides
Membrane Interaction and Permeabilization
The initial and most critical step in the antimicrobial action of Ranatuerin-2 (B1576050) peptides is their interaction with and subsequent permeabilization of the microbial cell membrane. imrpress.comebi.ac.uk This process is driven by the peptide's physicochemical properties and the composition of the bacterial membrane.
Electrostatic Interactions with Anionic Microbial Membranes
The process begins with the electrostatic attraction between the positively charged Ranatuerin-2 peptide and the negatively charged components of the microbial cell membrane. ebi.ac.uk Bacterial membranes are rich in anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, which create a net negative charge on the cell surface. explorationpub.com The cationic nature of Ranatuerin-2 peptides, due to the presence of basic amino acid residues, facilitates this initial binding to the bacterial membrane. imrpress.com This electrostatic interaction is a key determinant of the peptide's selectivity for microbial cells over host cells, whose membranes are typically composed of zwitterionic phospholipids (B1166683) and lack a significant net negative charge. symbiosisonlinepublishing.com
Disruption of Membrane Integrity Leading to Lysis
Following the initial electrostatic binding, the amphipathic nature of the Ranatuerin-2 peptide allows it to insert into the lipid bilayer of the bacterial membrane. imrpress.com This insertion disrupts the packing of the lipid molecules, leading to a loss of membrane integrity. ebi.ac.uk Several models describe this disruption process, including the "barrel-stave," "carpet," and "toroidal pore" models. While the precise model may vary for different peptides, the general outcome is the formation of pores or channels through the membrane. mdpi.com This permeabilization allows for the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the membrane potential, ultimately leading to cell lysis and death. imrpress.comebi.ac.uk
Rapid Bacterial Killing Kinetics
A hallmark of Ranatuerin-2 peptides is their ability to kill bacteria rapidly. imrpress.comsymbiosisonlinepublishing.com Time-kill kinetic assays have demonstrated that these peptides can significantly reduce bacterial viability within minutes of exposure. For instance, studies on related ranatuerin peptides have shown bactericidal effects against Staphylococcus aureus in as little as 10 to 30 minutes at concentrations four times the minimum inhibitory concentration (MIC). nih.gov This rapid action is a direct consequence of their membrane-disrupting mechanism, which physically compromises the cell's primary barrier, leading to swift cell death. biorxiv.org This is a distinct advantage over many conventional antibiotics that target intracellular metabolic processes, which can take longer to exert their effects. biorxiv.org
Table 1: Bacterial Killing Times for Ranatuerin-2 Analogs against S. aureus
| Peptide | Concentration | Time to Kill |
|---|---|---|
| Ranatuerin-2Pb | 1 x MIC | 60 min |
| Ranatuerin-2Pb | 4 x MIC | 10 min |
| RPa (analog) | 1 x MIC | 30 min |
| RPa (analog) | 4 x MIC | 10 min |
| RPb (analog) | 1 x MIC | 45 min |
| RPb (analog) | 4 x MIC | 10 min |
Data derived from time-kill curve assays. nih.gov
Intracellular Target Inactivation
While the primary mechanism of action for most Ranatuerin-2 peptides is membrane disruption, some antimicrobial peptides are known to translocate across the bacterial membrane to interact with intracellular targets. imrpress.com For some AMPs, once inside the cell, they can inhibit crucial processes such as DNA replication, RNA transcription, or protein synthesis. mdpi.commdpi.com However, for Ranatuerin-2CHb specifically, the current body of research predominantly points towards a membrane-centric mechanism of action. imrpress.com Further research would be required to definitively determine if this compound or its analogs also possess significant intracellular targets that contribute to their bactericidal activity. The rapid lytic nature of these peptides often makes it challenging to distinguish secondary intracellular effects from the primary consequences of membrane permeabilization. imrpress.com
Synthetic Approaches and Analog Design for Enhanced Therapeutic Potential
Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
The primary method for producing Ranatuerin-2CHb and its analogs is Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.comfrontiersin.org This technique has become the standard for chemically synthesizing peptides due to its efficiency and amenability to automation. bachem.combiotage.com
The SPPS process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com The synthesis cycle for each amino acid includes several key steps:
Deprotection: The temporary protecting group (commonly the Fmoc group) on the N-terminal amine of the resin-bound peptide is removed, usually with a mild base like piperidine. bachem.comcsic.es
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and coupled to the newly exposed amine of the peptide chain. csic.es
Washing: Excess reagents and by-products are washed away by simple filtration, a key advantage of the solid-phase approach. bachem.combiotage.com
This cycle is repeated until the entire amino acid sequence is assembled. A crucial feature of ranatuerin peptides is the C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.com Following the assembly of the linear peptide chain, this disulfide bond is typically formed through oxidation. One common method to achieve this is air-oxidation at room temperature. nih.gov
After synthesis and disulfide bond formation, the peptide is cleaved from the resin support. The final step is purification, which is essential to remove impurities. The standard method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the desired peptide from truncated or modified sequences generated during synthesis. nih.govnih.gov The molecular mass of the purified peptide is then confirmed using techniques like mass spectrometry to ensure the correct product has been synthesized. nih.gov
Design and Evaluation of Truncated and Modified Analogues
A significant area of research focuses on designing and evaluating analogs of naturally occurring peptides like this compound to improve their therapeutic properties. mdpi.comnih.gov The primary goals of creating these truncated (shortened) and modified analogs are to investigate the relationship between the peptide's structure and its biological activity, enhance antimicrobial and anticancer potency, and potentially reduce toxicity or manufacturing costs. mdpi.comfrontiersin.org
While specific analog studies for this compound are not extensively detailed, research on closely related ranatuerin peptides provides a clear framework for this process. For instance, studies on Ranatuerin-2Pb and Ranatuerin-2-AW (R2AW) have utilized analog design to probe the functional roles of different parts of the peptide. nih.govmdpi.com
Common modifications include:
Truncation: Removing amino acid residues from the N- or C-terminus. For example, analogs of Ranatuerin-2Pb were created where the C-terminal residues were removed or the peptide was shortened significantly. nih.govnih.gov
Amino Acid Substitution: Replacing specific amino acids to alter physicochemical properties like charge, hydrophobicity, or helical structure. mdpi.comnih.gov
C-terminal Amidation: Adding an amide group to the C-terminus, a common post-translational modification in natural peptides that can influence activity and stability. nih.gov
The evaluation of these analogs involves a battery of bioassays to compare their performance against the parent peptide, including tests for antimicrobial activity against a panel of bacteria and fungi, anticancer activity against various cell lines, and hemolytic activity to assess toxicity towards host cells. nih.govmdpi.comnih.gov
Analog studies have yielded critical insights. For example, research on the Ranatuerin-2-AW (R2AW) peptide indicated that the disulfide bridge and the entire "Rana box" domain were not essential for its antibacterial activity. mdpi.comnih.gov In contrast, for a different peptide, Ranatuerin-2PLx, modifications to this same C-terminal loop region dramatically decreased its anti-proliferative effects on cancer cells, suggesting that for this peptide, both the cyclic structure and the positive charge within the loop are crucial for its anticancer potency. nih.gov
Similarly, studies on Ranatuerin-2Pb demonstrated the importance of the C-terminal region. A truncated analog, RPa, showed significantly reduced antimicrobial activity, whereas another analog, RPb (an amidated 18-amino acid fragment), retained broad-spectrum activity. nih.govnih.gov These findings highlight that the function of specific domains can vary even among closely related peptides. Key physicochemical properties like net positive charge and hydrophobicity are consistently shown to have a significant impact on peptide potency. mdpi.com
Table 1: Comparison of Ranatuerin Analogs and Their Activities
| Peptide/Analog | Modification | Key Findings | Reference |
|---|---|---|---|
| Ranatuerin-2Pb | Parent Peptide | Broad-spectrum antimicrobial and anticancer activity. | nih.gov |
| RPa | Truncated analog of Ranatuerin-2Pb (C-terminal RT removed) | Lost antimicrobial activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. | nih.govnih.gov |
| RPb | Truncated analog of Ranatuerin-2Pb (18 C-terminal amino acids, amidated) | Retained broad-spectrum antimicrobial activity. | nih.govnih.gov |
| Ranatuerin-2-AW (R2AW) | Parent Peptide | Moderate antibacterial and low hemolytic activity. | mdpi.com |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Truncated R2AW with amino acid substitutions to increase cationicity and hydrophobicity. | Significantly optimized antibacterial and anticancer activities with low hemolysis. | mdpi.comnih.gov |
| Ranatuerin-2PLx | Parent Peptide | Moderate antimicrobial and potent anticancer activity. | nih.gov |
| R2PLx-22 | Truncated analog of Ranatuerin-2PLx (lacking Rana-box loop). | Markedly reduced antiproliferative activity. | nih.gov |
The insights gained from SAR studies are directly applied to optimize peptides for enhanced therapeutic potential. mdpi.com The goal is to create analogs with increased potency against pathogens or cancer cells while minimizing toxicity to host cells.
Key optimization strategies include:
Enhancing Cationicity: Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg). This generally improves the peptide's initial interaction with negatively charged microbial or cancer cell membranes. mdpi.commdpi.com An analog of R2AW where aspartic acid (Asp) was replaced with lysine demonstrated this principle, leading to enhanced activity. mdpi.com
Modulating Hydrophobicity: Adjusting the number and type of hydrophobic residues can improve membrane disruption. mdpi.com However, a careful balance is required, as excessive hydrophobicity can lead to indiscriminate lysis of host cells (e.g., red blood cells), increasing toxicity. mdpi.com For example, substituting with leucine (B10760876) (Leu) helped optimize R2AW's activity, while substituting with the more hydrophobic tryptophan (Trp) led to high hemolytic activity. mdpi.com
Truncation and Simplification: Identifying the minimal functional unit of a peptide can lead to shorter, more cost-effective analogs. frontiersin.orgmdpi.com Studies on R2AW and Ranatuerin-2Pb showed that truncated versions could retain or even have improved activity, suggesting that the "Rana box" is not always necessary. nih.govmdpi.com This simplifies the synthesis by removing the need to form a disulfide bridge.
A successful example of these strategies is the design of [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, which combined truncation (removal of the Rana box) with substitutions that enhanced both cationicity and hydrophobicity. mdpi.comnih.gov This rationally designed analog exhibited significantly improved antibacterial and anticancer activities, demonstrating the power of these optimization approaches. mdpi.commdpi.com
Assessment of Structure-Activity Relationships through Analog Studies
Considerations for Peptide Purity and Experimental Consistency in Synthetic Peptides
The reliability and reproducibility of research on synthetic peptides are critically dependent on peptide purity. biocat.comgyrosproteintechnologies.com The SPPS process, while efficient, inevitably produces a crude product containing not only the full-length target peptide but also various impurities. gyrosproteintechnologies.com
Common impurities include:
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
Truncated sequences: Peptides that stopped growing prematurely. gyrosproteintechnologies.com
Residual chemicals: Solvents and reagents used during synthesis and cleavage, such as trifluoroacetic acid (TFA). novoprolabs.comnovoprolabs.com
These impurities can significantly impact experimental outcomes. For instance, TFA, which is often present as a salt in the final lyophilized peptide powder, can interfere with cellular experiments, potentially inhibiting cell growth at certain concentrations and causing unpredictable variations in data. novoprolabs.com Truncated peptides may have different or no biological activity, and their presence can lead to an overestimation of the concentration of the active peptide, skewing results. gyrosproteintechnologies.com
To ensure experimental consistency, high peptide purity is essential. For most in-vitro biological assays, including antimicrobial and anticancer studies, a purity of >95% as determined by HPLC is recommended. nih.govbiocat.com For more sensitive applications like structural studies (NMR) or clinical trials, purity levels of >98% are often required. gyrosproteintechnologies.com Therefore, rigorous purification (typically via RP-HPLC) and characterization (via mass spectrometry) are non-negotiable steps in synthesizing peptides like this compound for research purposes. nih.govnih.gov
Future Research Directions and Therapeutic Prospects of Ranatuerin 2chb
Ranatuerin-2CHb, a peptide isolated from the skin secretions of the Chiricahua Leopard Frog (Lithobates chiricahuensis), stands as a compelling candidate for future therapeutic development. novoprolabs.com Its inherent biological activities, characteristic of the broader ranatuerin-2 (B1576050) peptide family, open several avenues for research, from combating antibiotic resistance to novel cancer therapies. This section explores the promising future research directions and therapeutic prospects for this compound and its analogues.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Ranatuerin-2CHb with high purity?
- Methodological Answer : Synthesis requires precise stoichiometric ratios of precursor peptides (e.g., using Fmoc/t-Bu solid-phase synthesis) and purification via reverse-phase HPLC. Characterization should include mass spectrometry (HRMS) and NMR (1H, 13C) to confirm molecular weight and structural integrity. For purity, use analytical HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
- Data Requirements : Report retention times, mass-to-charge ratios (m/z), and spectral peaks. Elemental analysis (C, H, N) must align with theoretical values within ±0.4% .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate assays. Include positive controls (e.g., known antimicrobial peptides) and negative controls (vehicle-only). For in vitro studies, measure IC50/EC50 values using nonlinear regression analysis (e.g., GraphPad Prism). Validate cytotoxicity via MTT or LDH assays in relevant cell lines .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Report p-values and confidence intervals .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be resolved?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell type, membrane lipid composition). Use orthogonal assays:
- Membrane disruption : Measure dye leakage (e.g., calcein release from liposomes).
- Intracellular targets : Employ fluorescence microscopy with tagged peptides or RNA-seq to identify pathway perturbations.
Compare results across multiple models (e.g., Gram-negative vs. Gram-positive bacteria, cancer vs. normal cells) and reconcile discrepancies via meta-analysis .
Q. What strategies validate the specificity of this compound’s interactions in complex biological systems?
- Methodological Answer :
- Competitive binding assays : Co-incubate with excess unlabeled peptide or structural analogs.
- Cross-linking/MS : Identify binding partners via chemical cross-linking followed by pull-down and LC-MS/MS.
- CRISPR knockouts : Delete putative receptors in cell lines to confirm loss of activity .
- Data Interpretation : Use negative stain EM or SPR to quantify binding kinetics (KD, kon/koff) and rule off-target effects .
Q. How should researchers address variability in this compound’s stability across physiological environments?
- Methodological Answer : Stability assays must simulate in vivo conditions:
- Proteolytic resistance : Incubate with serum/plasma and track degradation via HPLC or MALDI-TOF.
- Thermodynamic stability : Use circular dichroism (CD) to monitor secondary structure (α-helix, β-sheet) under varying temperatures/pH.
- Pharmacokinetics : In vivo studies should measure plasma half-life (t1/2) and tissue distribution using radiolabeled or fluorescent probes .
Data Presentation & Reproducibility Guidelines
Q. What are the essential criteria for reporting spectroscopic data of this compound derivatives?
- Methodological Answer :
- NMR : Include full spectra (1H, 13C, DEPT) with integration values and coupling constants. Annotate key peaks (e.g., amide protons).
- MS : Report isotopic patterns and fragmentation profiles. For HRMS, ensure resolution >20,000 and mass accuracy <5 ppm .
Q. How to optimize structural-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer : Systematically modify regions (e.g., N-terminal, cationic residues) and test analogs using:
- In silico docking : Predict binding affinity to targets (e.g., lipid II, TLR4).
- Minimum inhibitory concentration (MIC) : Screen against bacterial panels (CLSI guidelines).
- Hemolytic activity : Assess toxicity via red blood cell lysis assays .
- Data Visualization : Use heatmaps to correlate structural changes with bioactivity/toxicity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
